3,3'-Di-n-heptyloxacarbocyanine (iodide)
Overview
Description
3,3’-Di-n-heptyloxacarbocyanine (iodide) is a chemical compound with the empirical formula C31H41O2N2I1 and a molecular weight of 600.57 . It is a member of the oxacarbocyanine family, known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 3,3’-Di-n-heptyloxacarbocyanine (iodide) typically involves the reaction of heptyl-substituted benzoxazole derivatives with appropriate cyanine dye precursors under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3,3’-Di-n-heptyloxacarbocyanine (iodide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’-Di-n-heptyloxacarbocyanine (iodide) has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: In biological research, it serves as a vital dye for staining cells and tissues, aiding in microscopy and imaging studies.
Medicine: It is employed in medical diagnostics, particularly in imaging techniques to visualize cellular structures and functions.
Mechanism of Action
The mechanism of action of 3,3’-Di-n-heptyloxacarbocyanine (iodide) involves its interaction with specific molecular targets, leading to fluorescence. The compound absorbs light at a particular wavelength and emits light at a different wavelength, making it useful for imaging and diagnostic purposes. The pathways involved include the excitation of electrons and subsequent emission of photons, which is the basis of its fluorescent properties .
Comparison with Similar Compounds
3,3’-Di-n-heptyloxacarbocyanine (iodide) can be compared with other similar compounds in the oxacarbocyanine family, such as:
- 3,3’-Diethylthiadicarbocyanine iodide
- 3,3’-Diethylthiadicarbocyanine perchlorate
- 3,3’-Diethylthiadicarbocyanine chloride
These compounds share similar structural features but differ in their substituents and counterions, which can affect their chemical properties and applications. 3,3’-Di-n-heptyloxacarbocyanine (iodide) is unique due to its heptyl substituents, which may influence its solubility and interaction with biological systems .
Properties
IUPAC Name |
3-heptyl-2-[3-(3-heptyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N2O2.HI/c1-3-5-7-9-15-24-32-26-18-11-13-20-28(26)34-30(32)22-17-23-31-33(25-16-10-8-6-4-2)27-19-12-14-21-29(27)35-31;/h11-14,17-23H,3-10,15-16,24-25H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJZLSIIEGUCQL-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCCCC.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53213-83-5 | |
Record name | Benzoxazolium, 3-heptyl-2-[3-(3-heptyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53213-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Diheptyloxacarboxycyanine iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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